molecular formula C16H24ClNO3S B12185413 [(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]cycloheptylamine

[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]cycloheptylamine

Cat. No.: B12185413
M. Wt: 345.9 g/mol
InChI Key: SMKVPUXACRPTNM-UHFFFAOYSA-N
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Description

[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]cycloheptylamine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a sulfonyl group attached to a cycloheptylamine moiety, with additional substituents including a chloro, ethoxy, and methyl group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]cycloheptylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Sulfonyl Chloride Intermediate: The initial step involves the reaction of 5-chloro-2-ethoxy-4-methylphenol with chlorosulfonic acid to form the corresponding sulfonyl chloride intermediate.

    Amination Reaction: The sulfonyl chloride intermediate is then reacted with cycloheptylamine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]cycloheptylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]cycloheptylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]cycloheptylamine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound’s unique structure allows it to interact with various biological targets, leading to its observed effects.

Comparison with Similar Compounds

[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]cycloheptylamine can be compared with other sulfonyl-containing compounds, such as:

    [(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]benzene: Lacks the cycloheptylamine moiety, resulting in different chemical and biological properties.

    [(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]piperidine: Contains a piperidine ring instead of a cycloheptylamine, leading to variations in reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H24ClNO3S

Molecular Weight

345.9 g/mol

IUPAC Name

5-chloro-N-cycloheptyl-2-ethoxy-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H24ClNO3S/c1-3-21-15-10-12(2)14(17)11-16(15)22(19,20)18-13-8-6-4-5-7-9-13/h10-11,13,18H,3-9H2,1-2H3

InChI Key

SMKVPUXACRPTNM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC2CCCCCC2

Origin of Product

United States

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